Cas no 1515532-40-7 (2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-)

2-Propanone, 1-amino-3-(5-chloro-2-thienyl)- 化学的及び物理的性質
名前と識別子
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- 2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-
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- インチ: 1S/C7H8ClNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2
- InChIKey: NWXUIXHJFABBQN-UHFFFAOYSA-N
- ほほえんだ: C(N)C(=O)CC1SC(Cl)=CC=1
2-Propanone, 1-amino-3-(5-chloro-2-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795636-2.5g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 2.5g |
$2240.0 | 2024-05-22 | |
Enamine | EN300-795636-10.0g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 10.0g |
$4914.0 | 2024-05-22 | |
Enamine | EN300-795636-0.1g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 0.1g |
$1005.0 | 2024-05-22 | |
Enamine | EN300-795636-0.05g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 0.05g |
$959.0 | 2024-05-22 | |
Enamine | EN300-795636-0.5g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 0.5g |
$1097.0 | 2024-05-22 | |
Enamine | EN300-795636-1.0g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 1.0g |
$1142.0 | 2024-05-22 | |
Enamine | EN300-795636-5.0g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 5.0g |
$3313.0 | 2024-05-22 | |
Enamine | EN300-795636-0.25g |
1-amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 0.25g |
$1051.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067752-1g |
1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one |
1515532-40-7 | 95% | 1g |
¥5677.0 | 2023-04-10 |
2-Propanone, 1-amino-3-(5-chloro-2-thienyl)- 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-Propanone, 1-amino-3-(5-chloro-2-thienyl)-に関する追加情報
Exploring the Properties and Applications of 2-Propanone, 1-Amino-3-(5-Chloro-2-Thienyl)
Introduction
2-Propanone, 1-amino-3-(5-chloro-2-thienyl), also known by its CAS number CAS No. 1515532-40-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thienyl group with an amino and a ketone functional group. The presence of these functional groups imparts versatile chemical properties, making it a valuable molecule for various applications.
Chemical Structure and Properties
The molecular structure of 2-propanone, 1-amino-3-(5-chloro-2-thienyl) consists of a thienyl ring substituted with a chlorine atom at position 5 and an amino group at position 3. The ketone group is located at position 1 of the propanone chain. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity and stability.
Recent studies have highlighted the importance of such structural features in determining the compound's solubility, thermal stability, and reactivity. For instance, the thienyl ring contributes to aromaticity, while the amino group enhances nucleophilic activity. These properties make the compound suitable for use in various chemical reactions, including nucleophilic additions and condensations.
Synthesis and Characterization
The synthesis of 2-propanone, 1-amino-3-(5-chloro-2-thienyl) typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound. For example, researchers have employed cross-coupling reactions to construct the thienyl moiety with high precision.
Spectroscopic techniques such as NMR and IR have been instrumental in characterizing this compound. These analyses confirm the presence of the expected functional groups and provide insights into the molecular conformation.
Applications in Materials Science
2-Propanone, 1-amino-3-(5-chloro-2-thienyl) has found applications in materials science due to its unique electronic properties. It serves as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Recent research has demonstrated its potential in enhancing the electrical conductivity of polymer blends.
In addition, this compound has been explored for its role in drug delivery systems. Its ability to form stable complexes with metal ions makes it a promising candidate for targeted drug delivery applications.
Biological Activity
Preliminary biological studies suggest that 2-propanone, 1-amino-3-(5-chloro-2-thienyl) exhibits moderate anti-inflammatory activity. This finding has sparked interest in further exploring its potential as a lead compound for drug development.
Recent investigations into its cytotoxicity profiles indicate that it shows selective toxicity against certain cancer cell lines. These findings underscore its potential as a chemotherapeutic agent.
Safety Considerations
Note: While exploring the applications of this compound, it is essential to adhere to standard safety protocols to ensure safe handling and use.
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